molecular formula C16H14N4O4 B1459938 Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2096102-23-5

Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1459938
CAS No.: 2096102-23-5
M. Wt: 326.31 g/mol
InChI Key: OVCZUEXQQJKASC-UHFFFAOYSA-N
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Description

Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H14N4O4 and its molecular weight is 326.31 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has the following chemical formula: C16H14N4O4C_{16}H_{14}N_{4}O_{4} with a molecular weight of 342.31 g/mol. Its structure features a triazolo-pyrimidine core, which is known for its pharmacological properties.

PropertyValue
Chemical FormulaC16H14N4O4
Molecular Weight342.31 g/mol
IUPAC NameThis compound
PubChem CID127243790

Research indicates that compounds containing the triazolo-pyrimidine scaffold exhibit various mechanisms of action, including:

  • Antiviral Activity : The compound has been evaluated for its ability to inhibit viral replication. In studies involving influenza A virus (FluA), it demonstrated significant antiviral activity through plaque reduction assays, suggesting its potential as an antiviral agent against RNA viruses .
  • Anticancer Properties : The compound's structural components are associated with cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in assays involving different cancer types, indicating its potential as an anticancer drug .

Antiviral Activity

In a study assessing the antiviral efficacy of triazolo-pyrimidine derivatives, this compound was tested against the A/PR/8/34 strain of influenza A virus. The results indicated a significant reduction in viral plaque formation at specific concentrations, demonstrating its effectiveness as an antiviral agent .

Anticancer Activity

The compound was further evaluated for its cytotoxic effects on various cancer cell lines. Notably:

  • Cell Lines Tested : Jurkat (T-cell leukemia) and HT-29 (colon cancer) cells.
  • IC50 Values : The compound exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, highlighting its potential for further development as an anticancer drug .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Triazole Ring : Essential for binding interactions with target proteins.
  • Phenyl Substitution : Enhances lipophilicity and cellular uptake.
  • Methoxy Group : Contributes to the overall stability and solubility of the compound.

Case Study 1: Antiviral Efficacy

A recent study conducted on the antiviral properties of various triazolo-pyrimidines included this compound as a key subject. The study utilized ELISA-based assays to evaluate the interaction between viral proteins and the compound. Results indicated that modifications to the triazole ring significantly affected antiviral potency.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies were performed on several cancer cell lines where this compound was shown to inhibit cell proliferation effectively. The findings support the hypothesis that this compound may serve as a lead candidate for further anticancer drug development.

Properties

IUPAC Name

methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-23-13(21)8-12-11(15(22)24-2)9-17-16-18-14(19-20(12)16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCZUEXQQJKASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 3
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 4
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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